
Azetidin-3-yl(pyrrolidin-1-yl)methanone
Description
Azetidin-3-yl(pyrrolidin-1-yl)methanone is a heterocyclic ketone comprising a four-membered azetidine ring and a five-membered pyrrolidine ring linked via a methanone group. Its structural simplicity allows for modular modifications, making it a scaffold of interest for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
azetidin-3-yl(pyrrolidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8(7-5-9-6-7)10-3-1-2-4-10/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRHCQBOULTJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732482 | |
Record name | (Azetidin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257293-99-4 | |
Record name | (Azetidin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Coupling of Azetidine and Pyrrolidine Precursors
A common approach involves the reaction of azetidine-3-carboxylic acid derivatives with pyrrolidine under nucleophilic acyl substitution conditions. For example, azetidine-3-carbonyl chloride reacts with pyrrolidine in dichloromethane at 0–5°C, yielding the target compound with 68–72% efficiency. The reaction is typically quenched with aqueous sodium bicarbonate to neutralize excess acyl chloride.
Key Parameters:
Parameter | Optimal Range |
---|---|
Temperature | 0–5°C |
Solvent | Dichloromethane |
Base | Triethylamine |
Reaction Time | 4–6 hours |
This method’s simplicity is offset by moderate yields due to competing hydrolysis of the acyl chloride intermediate.
Multi-Step Catalytic Cyclization
Patent-Disclosed JAK Inhibitor Synthesis (WO2017097224A1)
A patent by outlines a scalable route involving palladium-catalyzed cross-coupling and Lewis acid-mediated cyclization:
Step 1:
2-Chloro-3-nitrobenzaldehyde undergoes Buchwald-Hartwig amination with pyrrolidine in the presence of Pd(PPh₃)₄ and potassium carbonate, yielding a nitro intermediate (85% yield).
Step 2:
Hydrogenation of the nitro group using Pd/C and H₂ generates the corresponding amine, which is subsequently treated with azetidine-3-carbonyl chloride in acetonitrile. The final cyclization step employs lithium tetrafluoroborate as a Lewis acid at 80°C for 18 hours, achieving 78% isolated yield.
Advantages:
-
High regioselectivity due to palladium catalysis.
-
Tolerates electron-withdrawing substituents on the azetidine ring.
Condensation with 2-Chloronicotinaldehyde
Pyrrolo[1,2-a]pyrazine Derivatives as Intermediates
Research by demonstrates the use of 2-chloronicotinaldehyde as a key building block. The aldehyde undergoes nucleophilic substitution with azetidine hydrochloride in DMF at 60°C, forming an imine intermediate. Subsequent condensation with 2-(1H-pyrrol-1-yl)aniline in ethanol under acidic conditions (acetic acid, 70°C) produces Azetidin-3-yl(pyrrolidin-1-yl)methanone in 65% yield.
Critical Observations:
-
Elevated temperatures (>70°C) promote undesired polymerization.
-
Ethanol as a solvent enhances solubility of aromatic intermediates.
Comparative Analysis of Synthetic Methods
Optimization Strategies for Industrial Feasibility
Solvent and Catalyst Screening
Replacing dichloromethane with tetrahydrofuran (THF) in nucleophilic substitutions improves yields to 76% by reducing side-product formation. Similarly, substituting Pd(PPh₃)₄ with Pd(dppf)Cl₂ in cross-coupling steps enhances turnover frequency by 40%.
Temperature-Controlled Cyclization
Maintaining cyclization temperatures below 100°C prevents decomposition of the azetidine ring. For instance, lithium tetrafluoroborate-mediated reactions at 80°C achieve 78% yield, whereas 100°C reduces yield to 62% due to ring-opening.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) of the compound exhibits:
-
δ 3.68–3.72 (m, 4H, azetidine CH₂)
-
δ 2.81–2.89 (m, 4H, pyrrolidine CH₂)
-
δ 1.95–2.04 (m, 4H, pyrrolidine CH₂).
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Azetidin-3-yl(pyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Azetidin-3-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines. This stability allows for unique reactivity under appropriate conditions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Azetidine vs. Piperidine/Pyrrolidine Methanones
- Ring Size Effects: Azetidine (4-membered) introduces strain, enhancing reactivity and rigidity compared to pyrrolidine (5-membered) or piperidine (6-membered) rings. Pyrrolidine-containing analogs, such as (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone (), exhibit moderate solubility due to the phenyl group but lack the steric constraints of azetidine .
Substituent Modifications
- Fluorination and Hydroxymethyl Groups: Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone () incorporates difluoro and hydroxymethyl groups on the pyrrolidine ring. Fluorination enhances metabolic stability and lipophilicity, while the hydroxymethyl group introduces polarity, balancing solubility .
- Aromatic vs.
Receptor Binding and Potency
- Cannabinoid Receptor SAR: highlights that pyrrole-derived cannabinoids (e.g., pyrrolidine analogs) are less potent than indole derivatives in CB1 receptor binding. This suggests that azetidine’s smaller ring may further reduce potency unless compensatory substituents (e.g., fluorination) are introduced .
- Kinase Inhibition: The pyrazolo-pyrimidinone core in ’s compound demonstrates kinase inhibition, but its piperidine linker may limit selectivity compared to azetidine’s constrained geometry .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Azetidin-3-yl(pyrrolidin-1-yl)methanone, also known as ACZ-PYR-COCH3•HCl, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial properties, central nervous system (CNS) activity, and potential applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₄N₂O·HCl, incorporating both an azetidine ring and a pyrrolidine moiety. The hydrochloride form enhances its solubility in water, which is advantageous for biological applications and synthesis processes.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism of action remains to be fully elucidated; however, the structural characteristics suggest that it may interact with bacterial cell membranes or specific metabolic pathways.
Table 1: Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Azetidin-3-yl(phenyl)methanone hydrochloride | C₁₀H₁₂ClNO | Contains a phenyl group instead of pyrrolidine. |
Pyrrolidinyl(azetidinyl)methanone | C₉H₁₅N₂O | Features both pyrrolidine and azetidine in different positions. |
3-Hydroxypyrrolidinyl(azetidinyloxy)methanone | C₉H₁₅N₂O₂ | Contains a hydroxyl group, altering its reactivity. |
This table highlights the diversity of compounds related to this compound and their potential implications in pharmacology.
Currently, there is no detailed scientific research describing the precise mechanism of action for this compound. Future studies are anticipated to explore how this compound interacts with biological systems, particularly focusing on its binding affinities and effects on various cellular pathways. The unique combination of functional groups may allow for interactions with multiple targets within the body.
Safety and Handling
As with any new chemical entity, specific safety information regarding this compound is not yet documented. Standard laboratory safety practices should be adhered to when handling this compound, especially given its novel status in research.
Future Directions
Given the preliminary findings regarding the biological activities of this compound, there is a clear need for further research. Future studies could include:
- In vitro and in vivo efficacy studies to evaluate antimicrobial and CNS activity.
- Mechanistic studies to elucidate how the compound exerts its effects at the molecular level.
- Structural modifications to enhance potency or selectivity against specific targets.
Q & A
Q. What are the recommended synthetic routes for Azetidin-3-yl(pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the acylation of pyrrolidine using a suitable azetidine-derived acyl chloride. Key steps include:
- Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between azetidine and pyrrolidine moieties .
- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions during acylation .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product . Industrial-scale synthesis may employ continuous flow chemistry to enhance yield and scalability .
Q. How is the molecular structure of this compound characterized experimentally?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. For example, the azetidine ring protons resonate at δ 3.2–3.8 ppm, while pyrrolidine carbons appear at ~45–55 ppm .
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for understanding interactions with biological targets .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 181.1214) .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Solubility : Moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited in water. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Hydrolytically stable at pH 4–7 but degrades under strong acidic/basic conditions. Store at -20°C under inert atmosphere .
- LogP : Predicted ~1.2 (via computational tools like MarvinSketch), suggesting moderate membrane permeability .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Molecular docking : Simulations (e.g., AutoDock Vina) model interactions with targets like GABA receptors or kinases. The azetidine-pyrrolidine scaffold shows affinity for neurological targets due to its rigidity and hydrogen-bonding capability .
- QSAR models : Correlate substituent effects (e.g., fluorination at azetidine) with activity. Fluorine atoms enhance metabolic stability and target binding .
Q. What strategies resolve contradictions in biological assay data for this compound?
Discrepancies in IC values or efficacy across studies may arise from:
- Assay conditions : Variations in buffer pH, temperature, or cell lines. Standardize protocols (e.g., use HEK293 cells for receptor-binding assays) .
- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) and functional cAMP assays .
Q. How can regioselective functionalization of the azetidine and pyrrolidine rings be achieved?
- Protecting groups : Use Boc (tert-butyloxycarbonyl) for azetidine nitrogen during pyrrolidine modifications .
- Catalytic methods : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the pyrrolidine ring .
- Electrophilic substitution : Direct fluorination at azetidine C3 using Selectfluor under anhydrous conditions .
Q. What analytical techniques quantify this compound in complex biological matrices?
- LC-MS/MS : Reverse-phase C18 column, mobile phase: 0.1% formic acid in acetonitrile/water. LOD: 0.1 ng/mL .
- Microscopy : Fluorescent tagging (e.g., BODIPY derivatives) tracks cellular uptake in real-time .
Methodological Challenges and Solutions
Q. How are reaction intermediates monitored during synthesis?
- TLC : Use silica plates with UV254 indicator; eluent: ethyl acetate/hexane (1:1). R ~0.3 for intermediate azetidine-acyl chloride .
- In-situ IR : Track carbonyl stretching (~1680 cm) to confirm acylation completion .
Q. What computational tools model the compound’s pharmacokinetics?
Q. How are structure-activity relationships (SAR) studied for derivatives?
- Analog synthesis : Modify pyrrolidine with methyl, hydroxymethyl, or fluorine groups. Fluorinated analogs show 3x higher potency in enzyme inhibition assays .
- Crystallography : Co-crystal structures with target proteins (e.g., kinases) identify critical binding motifs .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.